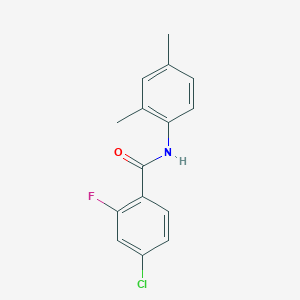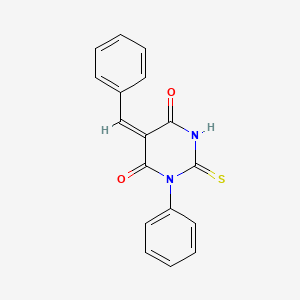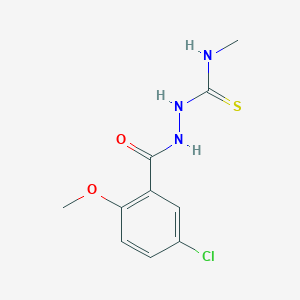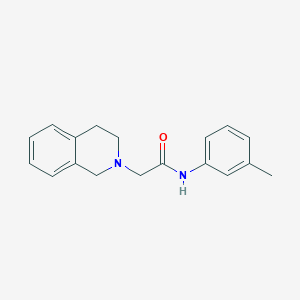![molecular formula C14H11BrN2O3 B5700878 N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide, commonly known as FBVA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FBVA is a potential anticancer agent that exhibits promising activity against a range of cancer types.
Mecanismo De Acción
FBVA exerts its anticancer activity by inhibiting the activity of Bcl-2, which is a protein that plays a key role in regulating apoptosis. Bcl-2 is overexpressed in many cancer types and is associated with resistance to chemotherapy. By inhibiting Bcl-2, FBVA can induce apoptosis in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
FBVA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylases. FBVA has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis. In addition, FBVA has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FBVA is its potential as an anticancer agent. It has shown promising activity against a range of cancer types and has the potential to be used in combination with other chemotherapy drugs. However, there are some limitations for lab experiments. FBVA has low solubility in water, which can make it difficult to work with in some experiments. In addition, FBVA can be toxic to normal cells at higher concentrations, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on FBVA. One area of research is the development of more efficient synthesis methods for FBVA, which could increase the yield and purity of the compound. Another area of research is the investigation of the potential of FBVA as a combination therapy with other chemotherapy drugs. In addition, further studies are needed to understand the biochemical and physiological effects of FBVA in more detail, and to identify potential side effects and toxicity concerns.
Métodos De Síntesis
The synthesis of FBVA involves the condensation of 4-bromobenzoyl chloride with furfurylamine, followed by the reaction of the obtained intermediate with ethyl isocyanate. The final product is obtained by the removal of the ethyl group using hydrochloric acid. The yield of FBVA is around 60%, and the purity can be increased by recrystallization.
Aplicaciones Científicas De Investigación
FBVA has been extensively studied for its potential anticancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. FBVA has also been shown to inhibit the growth of tumor cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-5-3-9(4-6-10)14(19)17-12(13(16)18)8-11-2-1-7-20-11/h1-8H,(H2,16,18)(H,17,19)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSLNIOWCXUSLA-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C(=O)N)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)


![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)
